2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of quinoline, piperidine, and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:
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Formation of the Quinoline Derivative: : The initial step involves the synthesis of 2-hydroxyquinoline-4-carboxylic acid. This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene .
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Piperidine Derivative Synthesis: : The next step is the preparation of 1-(2-hydroxyquinoline-4-carbonyl)piperidine. This involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with piperidine under dehydrating conditions, typically using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) .
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Formation of the Pyridazinone Core: : The final step involves the condensation of the piperidine derivative with 6-phenyl-2,3-dihydropyridazin-3-one. This can be achieved through a nucleophilic substitution reaction, where the piperidine derivative acts as a nucleophile attacking the electrophilic carbonyl carbon of the pyridazinone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoline N-oxides .
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Reduction: : The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Nitro derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound shows potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperidine and pyridazinone groups can interact with proteins and enzymes, potentially inhibiting their activity. This multi-target approach makes it a versatile compound in drug design.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline-4-carboxylic acid: Shares the quinoline core but lacks the piperidine and pyridazinone moieties.
1-(2-Hydroxyquinoline-4-carbonyl)piperidine: Contains the quinoline and piperidine groups but not the pyridazinone.
6-Phenyl-2,3-dihydropyridazin-3-one: Contains the pyridazinone core but lacks the quinoline and piperidine groups.
Uniqueness
The uniqueness of 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one lies in its combination of three distinct moieties, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for multi-target drug design and other applications in medicinal chemistry.
Properties
IUPAC Name |
4-[4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperidine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c31-24-16-21(20-8-4-5-9-23(20)27-24)26(33)29-14-12-18(13-15-29)17-30-25(32)11-10-22(28-30)19-6-2-1-3-7-19/h1-11,16,18H,12-15,17H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISAPAFUHCNJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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